1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea
Description
1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea is a urea derivative featuring a 2-hydroxy-3-phenylpropyl chain and a 3-(trifluoromethyl)phenyl group. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors . The trifluoromethyl group is a common pharmacophore due to its electron-withdrawing properties, metabolic stability, and lipophilicity, which can improve membrane permeability .
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)13-7-4-8-14(10-13)22-16(24)21-11-15(23)9-12-5-2-1-3-6-12/h1-8,10,15,23H,9,11H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYIRHBZRBDLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea, also known by its CAS number 1788542-73-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a urea linkage, a hydroxy group, and trifluoromethyl and phenyl substituents, which contribute to its biological activity.
Research indicates that this compound may interact with specific biological pathways, particularly those involving enzyme inhibition and receptor modulation. The urea moiety is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins.
1. Enzyme Inhibition
Studies have shown that compounds with similar structures can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to anti-proliferative effects in cancer cells. For instance, a related study highlighted the design of potent DHODH inhibitors that demonstrated significant cytotoxicity against various cancer cell lines .
2. Antioxidant Activity
Another area of interest is the antioxidant properties of this compound. Compounds with phenolic structures are often evaluated for their ability to scavenge free radicals. Preliminary data suggest that the hydroxy group in this compound may contribute to its antioxidant capacity, potentially offering protective effects against oxidative stress .
3. Anti-inflammatory Effects
Research has indicated that similar compounds can exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation. The trifluoromethyl group may enhance the lipophilicity of the compound, aiding in cellular uptake and subsequent biological effects .
Case Study 1: Cancer Cell Line Testing
In a study examining various derivatives of urea compounds, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Case Study 2: In Vivo Models
In vivo studies utilizing murine models have demonstrated that this compound can reduce tumor size when administered at specific dosages. The mechanism appears to involve both direct cytotoxicity and modulation of immune responses .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : Compounds in exhibit high yields (85–88%), suggesting robust synthetic routes for trifluoromethylphenyl ureas .
- Substituent Effects :
- Hydroxypropyl vs. Aromatic Chains : The target compound’s hydroxypropyl group likely increases solubility compared to purely aromatic analogs like ’s methyl-substituted urea .
- Halogenation : Bromo and chloro substituents () may enhance electrophilicity or steric bulk, affecting binding kinetics .
- Hybrid Moieties : Thiazole-piperazine () and pyridine-methoxyaryl () groups are designed to optimize target engagement in therapeutic contexts .
Anticancer Potential
Hydrogen-Bonding and Solubility
- The hydroxypropyl group in the target compound and ’s analog may improve aqueous solubility compared to non-polar analogs like ’s methyl-substituted urea .
- Trifluoromethyl groups enhance metabolic stability and membrane permeability, a feature shared across all compared compounds .
Computational and Experimental Insights
- AutoDock Vina () : Molecular docking studies could predict the target compound’s binding affinity to biological targets, leveraging its urea backbone for hydrogen-bond interactions .
- Hydrogen-Bonding in Ionic Liquids () : Research on urea-DMSO interactions suggests that polar substituents (e.g., hydroxypropyl) strengthen hydrogen bonds, which may stabilize the target compound in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
